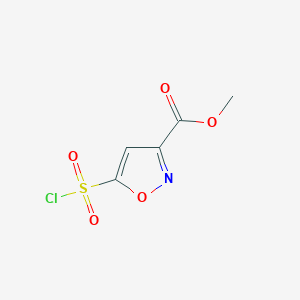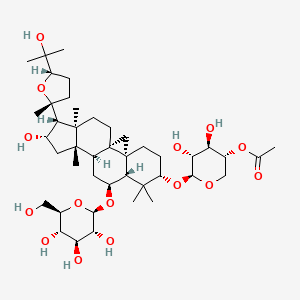
Cyclocephaloside II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclocephaloside II is a naturally occurring compound that belongs to a class of organic compounds known as triterpenoids . It is primarily found in the mushroom genus Cyclocephala . The properties of this compound are that it is a white crystalline solid . It has certain biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties . Research also suggests that it may have antibacterial and antiviral activities .
Molecular Structure Analysis
This compound has a molecular formula of C43H70O15 . Its average mass is 827.007 Da and its monoisotopic mass is 826.471497 Da . It has 21 defined stereocenters .Physical and Chemical Properties Analysis
This compound is a white crystalline solid . It has a molecular formula of C43H70O15 and an average mass of 827.007 Da . It has 21 defined stereocenters .Wissenschaftliche Forschungsanwendungen
Wound Healing Properties : Cyclocephaloside II, along with other saponins from the Astragalus species, has been found to have significant wound healing effects. These compounds increase fibroblast proliferation and migration, with notable effects on in vivo wound healing in animal studies (Sevimli-Gür et al., 2011).
Hepatoprotective Effects : Another study isolated Cyclocephaloside I from Astragalus gummifera and investigated its hepatoprotective effects against carbon tetrachloride-induced liver damage in rats. While this study focuses on Cyclocephaloside I, it indicates the potential of related compounds in liver protection (Yusufoglu & Alam, 2014).
Ophthalmic Applications : Several studies have explored the use of similar compounds in ophthalmic treatments, such as for dry eye disease and vernal keratoconjunctivitis. These studies highlight the potential of this compound in ocular drug delivery and treatment (Stevenson et al., 2000; Spadavecchia et al., 2006).
Pharmacokinetics and Drug Delivery : The challenges in drug delivery, particularly in ocular pharmacokinetics, have been detailed, suggesting a role for this compound in improving drug delivery mechanisms (Urtti, 2006).
Potential in Cancer Treatment : While not directly related to this compound, studies on similar compounds, like Cyclosporine A, in cancer treatment show the potential of this compound in similar applications (Purroy et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Given the biological activities of Cyclocephaloside II, future research could focus on further elucidating its mechanism of action and potential therapeutic applications. In particular, its anti-inflammatory, antioxidant, and anti-tumor properties suggest potential uses in the treatment of various diseases . Additionally, its potential antibacterial and antiviral activities could be explored further .
Wirkmechanismus
Cyclocephaloside II, also known as [(3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate, is a natural compound that can be obtained from the roots of Astragalus brachypterus and Astragalus microcephalus .
Target of Action
It’s known that cycloartane-type saponins, like this compound, often interact with various cellular receptors and enzymes, modulating their activity .
Mode of Action
It’s known that saponins, including cycloartane-type saponins, often exert their effects by interacting with cell membranes, altering their permeability, and disrupting normal cellular functions .
Biochemical Pathways
Saponins are known to affect various biochemical pathways, including those involved in inflammation, immune response, and cell proliferation .
Pharmacokinetics
It’s known that the bioavailability of saponins can be influenced by the bioavailability barrier (bb), which is mainly composed of efflux transporters and conjugating enzymes .
Result of Action
Saponins are known to have various biological effects, including immunomodulation, antioxidant, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of saponins .
Biochemische Analyse
Biochemical Properties
It is known that it is involved in various biochemical reactions
Cellular Effects
It has been suggested that it may have neuroprotective activities . It is also believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
[(3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-24-18-53-35(31(50)29(24)48)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-22(34(43)37(26,2)3)55-36-32(51)30(49)28(47)23(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22-,23+,24+,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,39+,40-,41+,42-,43+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFEGKNCCUFCX-ZLNZEJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2902787.png)



![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)

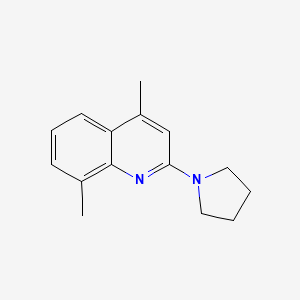
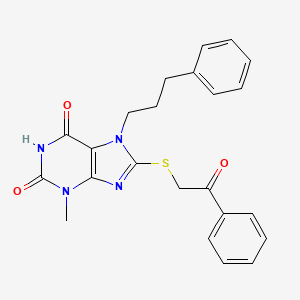
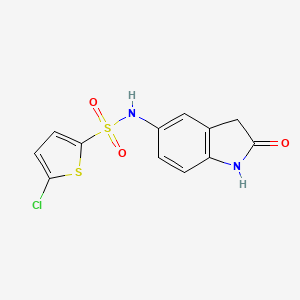
![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
